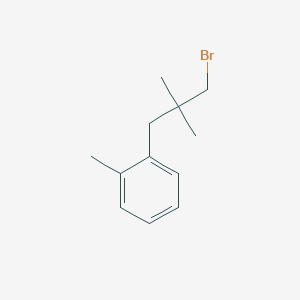
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
描述
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene is a useful research compound. Its molecular formula is C12H17Br and its molecular weight is 241.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene, also known by its CAS number 1493303-49-3, is a brominated aromatic compound that has garnered interest in various fields, including organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a brominated alkyl substituent attached to a methylbenzene core. Its molecular formula is , indicating the presence of a bromine atom that significantly influences its reactivity and biological interactions.
Electrophilic Substitution Reactions
The primary mode of action for this compound involves electrophilic substitution reactions. The bromine atom acts as a strong electrophile, facilitating interactions with nucleophiles in biological systems. This mechanism is crucial for understanding how the compound may interact with various biological targets, such as proteins and enzymes .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it can be absorbed through multiple routes (oral, dermal, inhalation). Due to its lipophilicity, it tends to accumulate in fatty tissues and undergoes hepatic metabolism, leading to the formation of various metabolites that may exhibit biological activity .
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, brominated aromatic compounds are known to inhibit bacterial growth through disruption of cellular processes .
Anticancer Potential
Studies have shown that brominated compounds can interfere with cancer cell proliferation. The unique structure of this compound allows it to potentially bind to specific receptors involved in tumor growth regulation. Preliminary research suggests that it may act as an antagonist to certain cancer pathways .
Research Findings and Case Studies
A variety of studies have explored the biological implications of similar compounds:
属性
IUPAC Name |
1-(3-bromo-2,2-dimethylpropyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQGNJAXOJEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















